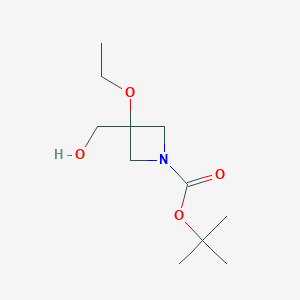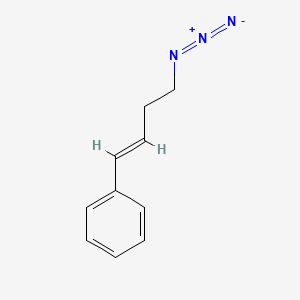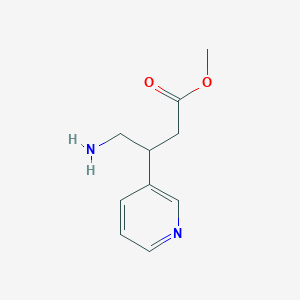
Lithium(1+)3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium(1+)3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylate is a chemical compound that has garnered significant interest in scientific research due to its unique properties and potential applications. It is a derivative of the oxazole family of compounds and is used as a reagent in various chemical reactions. The compound is a lithium salt of 3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylic acid and has a molecular formula of C6H8LiNO3.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+)3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylate typically involves the reaction of 3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium(1+)3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the oxazole ring.
Addition Reactions: It can act as a nucleophile in addition reactions with electrophiles.
Catalytic Reactions: The compound can be used as a catalyst in certain organic reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include electrophiles such as alkyl halides and acyl chlorides. Reaction conditions typically involve the use of polar solvents like ethanol, methanol, and acetonitrile.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in nucleophilic substitution reactions, the product would be a substituted oxazole derivative.
Wissenschaftliche Forschungsanwendungen
Lithium(1+)3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, although it is not currently used in human or veterinary medicine.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of Lithium(1+)3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylate involves its interaction with electrophiles and nucleophiles in chemical reactions. The oxazole ring provides a site for nucleophilic attack, while the lithium ion can stabilize reaction intermediates. The compound’s reactivity is influenced by the electronic properties of the oxazole ring and the lithium ion.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylic acid: The parent compound without the lithium ion.
Lithium 3,5-dimethyl-1,2-oxazole-4-carboxylate: A similar compound with a different substitution pattern on the oxazole ring.
Lithium 4,5-dihydro-1,2-oxazole-4-carboxylate: A compound with a similar structure but lacking the methyl groups.
Uniqueness
Lithium(1+)3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylate is unique due to its specific substitution pattern on the oxazole ring and the presence of the lithium ion.
Eigenschaften
Molekularformel |
C6H8LiNO3 |
|---|---|
Molekulargewicht |
149.1 g/mol |
IUPAC-Name |
lithium;3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C6H9NO3.Li/c1-3-5(6(8)9)4(2)10-7-3;/h4-5H,1-2H3,(H,8,9);/q;+1/p-1 |
InChI-Schlüssel |
RXPPXZDYWPFBJF-UHFFFAOYSA-M |
Kanonische SMILES |
[Li+].CC1C(C(=NO1)C)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


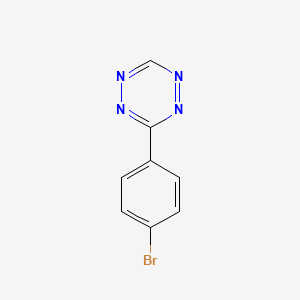
![[2-(1-Adamantylamino)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13552237.png)
![2-Amino-3-[2-bromo-6-(trifluoromethyl)pyridin-4-yl]propanoicacid,trifluoroaceticacid](/img/structure/B13552249.png)
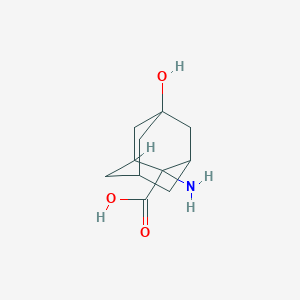
![6-{[(Tert-butoxy)carbonyl]amino}-2-{[(prop-2-en-1-yloxy)carbonyl]amino}hexanoic acid](/img/structure/B13552259.png)
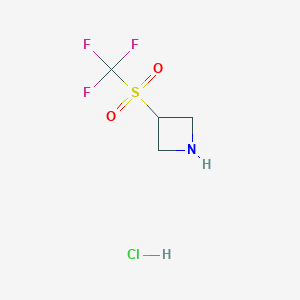
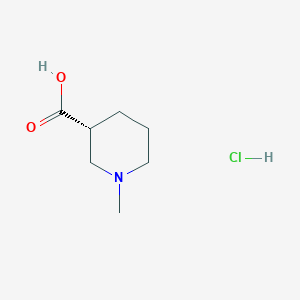
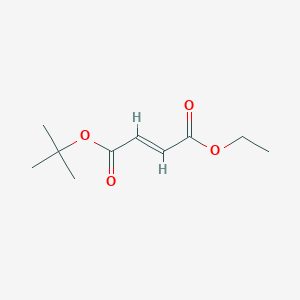
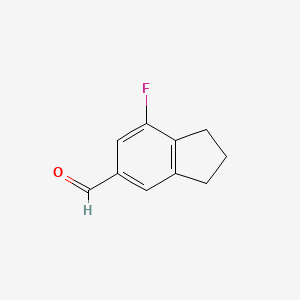
![methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-7-carboxylate](/img/structure/B13552285.png)

